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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924 Get Quote

Introduction
Finerenone (BAY 94-8862), a non-steroidal, selective mineralocorticoid receptor (MR)

antagonist, represents a significant therapeutic advancement for patients with chronic kidney

disease (CKD) associated with type 2 diabetes (T2D).[1] Its unique dihydropyridine core

structure is central to its pharmacological activity.[2][3][4] This guide provides a comprehensive

overview of the synthetic pathways to key Finerenone intermediates, commencing from the

readily available starting material, 4-Formyl-3-methoxybenzonitrile.

This document is intended for researchers, scientists, and drug development professionals. It

will delve into the intricacies of the synthetic protocols, elucidating the rationale behind

experimental choices and providing detailed, step-by-step methodologies. Both racemic and

asymmetric approaches to the core dihydropyridine structure will be explored, offering a

comparative analysis to inform process development and optimization.

Strategic Overview: The Hantzsch Dihydropyridine
Synthesis
The cornerstone of Finerenone synthesis from 4-Formyl-3-methoxybenzonitrile is the Hantzsch

dihydropyridine synthesis. This robust and versatile multicomponent reaction involves the

condensation of an aldehyde (4-Formyl-3-methoxybenzonitrile), a β-ketoester (such as ethyl

acetoacetate or a derivative), and a nitrogen source (typically ammonia or its equivalent).[1]
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The reaction proceeds through a sequence of Knoevenagel condensation and Michael

addition, followed by cyclization and dehydration to furnish the dihydropyridine ring.

Two primary strategies emerge from this core reaction: a racemic synthesis followed by chiral

resolution, and a direct asymmetric synthesis to establish the required stereocenter.

Part 1: Racemic Synthesis and Chiral Resolution
The racemic synthesis offers a straightforward and often high-yielding route to the core

dihydropyridine intermediate. The key challenge in this pathway is the efficient separation of

the desired (S)-enantiomer from the racemic mixture.

Workflow for Racemic Synthesis and Resolution

4-Formyl-3-methoxybenzonitrile Knoevenagel Condensation
(with 2-cyanoethyl 3-oxobutanoate)

2-Cyanoethyl 2-(4-cyano-2-
methoxybenzylidene)-3-oxobutanoate

Hantzsch Cyclization
(with 4-amino-5-methylpyridin-2-ol) Racemic Dihydropyridine Intermediate Chiral Resolution

(e.g., with Di-p-toluoyl-D-tartaric acid) (S)-Dihydropyridine Intermediate Further Steps
(O-alkylation, Hydrolysis, Ammonolysis) Finerenone

Naphthyridine Precursor Asymmetric Transfer Hydrogenation
(Chiral Phosphoric Acid Catalyst, Hantzsch Ester) (S)-Dihydropyridine Intermediate Further Steps

(Ammonolysis) Finerenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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